molecular formula C8H5BrF3NO B12956162 2-Bromo-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone

2-Bromo-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone

Cat. No.: B12956162
M. Wt: 268.03 g/mol
InChI Key: XVCHOHWTBFXBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone is an organic compound with the molecular formula C8H5BrF3NO It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone typically involves the bromination of 5-(trifluoromethyl)pyridine followed by the introduction of an ethanone group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.

Scientific Research Applications

2-Bromo-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the ethanone group.

    2-Chloro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of bromine.

    2-Iodo-5-(trifluoromethyl)pyridine: Contains an iodine atom instead of bromine.

Uniqueness

2-Bromo-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone is unique due to the presence of both the bromine and ethanone groups, which confer distinct chemical reactivity and potential for diverse applications. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C8H5BrF3NO

Molecular Weight

268.03 g/mol

IUPAC Name

2-bromo-1-[5-(trifluoromethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H5BrF3NO/c9-2-7(14)5-1-6(4-13-3-5)8(10,11)12/h1,3-4H,2H2

InChI Key

XVCHOHWTBFXBND-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.